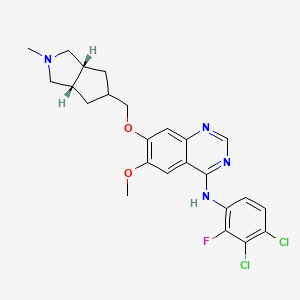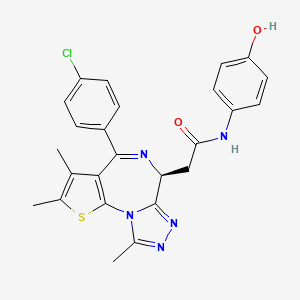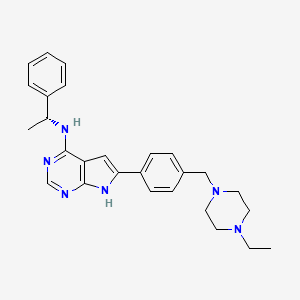
Tésévatinib
Vue d'ensemble
Description
Il s'agit d'un inhibiteur de petite molécule qui cible plusieurs récepteurs tyrosine kinases, qui jouent un rôle crucial dans la prolifération des cellules tumorales et la vascularisation tumorale . Ces cibles comprennent le récepteur du facteur de croissance épidermique, le récepteur du facteur de croissance épidermique 2, le récepteur du facteur de croissance de l'endothélium vasculaire et l'éphrine B4 .
Applications De Recherche Scientifique
KD019 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: KD019 is used as a model compound to study the inhibition of tyrosine receptor kinases and the development of new kinase inhibitors.
Biology: In biological research, KD019 is used to investigate the role of tyrosine receptor kinases in cell signaling pathways and their impact on cell proliferation and differentiation.
Medicine: KD019 is being studied for its potential therapeutic effects in treating various cancers, including kidney cancer and polycystic kidney disease. .
Industry: In the pharmaceutical industry, KD019 serves as a lead compound for the development of new drugs targeting tyrosine receptor kinases.
Mécanisme D'action
Target of Action
Tesevatinib, also known as XL647, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of Tesevatinib include the Epidermal Growth Factor (EGF), Human Epidermal growth factor Receptor 2 (HER2), Vascular Endothelial Growth Factor (VEGF) RTKs, and Ephrin type-B receptor 4 (EphB4) . Each of these targets is associated with currently approved cancer therapies .
Mode of Action
Tesevatinib interacts with its targets by binding to and inhibiting these RTKs . This inhibition results in a decrease in tumor cell proliferation and tumor vascularization . In addition, Tesevatinib has been shown to retain significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .
Biochemical Pathways
The primary biochemical pathways affected by Tesevatinib are those associated with its target RTKs. These include the EGF, HER2, and VEGF pathways, which are involved in cell proliferation and angiogenesis . By inhibiting these RTKs, Tesevatinib disrupts these pathways, leading to a decrease in tumor growth and vascularization .
Pharmacokinetics
The pharmacokinetic properties of Tesevatinib, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation. Preliminary studies suggest that Tesevatinib is orally bioavailable and can penetrate the brain, which is particularly relevant for its potential use in treating brain tumors .
Result of Action
The molecular and cellular effects of Tesevatinib’s action primarily involve the inhibition of tumor growth and vascularization . In preclinical tumor models, including breast, lung, colon, and prostate cancer, Tesevatinib demonstrated potent inhibition of tumor growth and even caused tumor regression .
Action Environment
The action, efficacy, and stability of Tesevatinib can be influenced by various environmental factors. For instance, the drug’s distribution and tissue binding properties can affect its efficacy
Analyse Biochimique
Biochemical Properties
Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .
Cellular Effects
Tesevatinib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib potently reduced cell viability and suppressed EGFR signaling .
Molecular Mechanism
Tesevatinib exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, Tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tesevatinib have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .
Dosage Effects in Animal Models
The effects of Tesevatinib vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), Tesevatinib was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .
Metabolic Pathways
Tesevatinib is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .
Méthodes De Préparation
La synthèse de KD019 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau quinazolinique : Le noyau quinazolinique est synthétisé par une série de réactions de condensation impliquant des composés appropriés d'aniline et de carbonyle.
Réactions de substitution : La structure de base subit diverses réactions de substitution pour introduire des groupes fonctionnels tels que des groupes méthoxy et fluoro.
Couplage final : La dernière étape consiste à coupler le noyau quinazolinique à un groupe cyclopentapyrrole par l'intermédiaire d'un lien méthoxy.
Les méthodes de production industrielle de KD019 impliqueraient une mise à l'échelle de ces étapes synthétiques dans des conditions contrôlées afin d'assurer un rendement élevé et une pureté élevée. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour obtenir le produit souhaité de manière efficace.
Analyse Des Réactions Chimiques
KD019 subit plusieurs types de réactions chimiques, notamment :
Oxydation : KD019 peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés hydroxylés.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau quinazolinique, conduisant potentiellement à la formation de dérivés dihydroquinazoliniques.
Substitution : Les réactions de substitution sont courantes, en particulier au niveau des cycles aromatiques, où les atomes d'halogène peuvent être remplacés par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais comprennent généralement des dérivés hydroxylés, réduits et substitués de KD019 .
4. Applications de la recherche scientifique
KD019 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : KD019 est utilisé comme composé modèle pour étudier l'inhibition des récepteurs tyrosine kinases et le développement de nouveaux inhibiteurs de kinases.
Biologie : En recherche biologique, KD019 est utilisé pour étudier le rôle des récepteurs tyrosine kinases dans les voies de signalisation cellulaire et leur impact sur la prolifération et la différenciation cellulaires.
Médecine : KD019 est étudié pour ses effets thérapeutiques potentiels dans le traitement de divers cancers, notamment le cancer du rein et la maladie polykystique des reins. .
Industrie : Dans l'industrie pharmaceutique, KD019 sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs tyrosine kinases.
5. Mécanisme d'action
KD019 exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases, notamment le récepteur du facteur de croissance épidermique, le récepteur du facteur de croissance épidermique 2, le récepteur du facteur de croissance de l'endothélium vasculaire et l'éphrine B4 . Ces récepteurs sont impliqués dans des voies de signalisation clés qui régulent la prolifération, la survie et l'angiogenèse cellulaires. En inhibant ces récepteurs, KD019 perturbe ces voies, ce qui entraîne une réduction de la prolifération des cellules tumorales et de la vascularisation tumorale .
Comparaison Avec Des Composés Similaires
KD019 est unique en sa capacité à cibler simultanément plusieurs récepteurs tyrosine kinases, ce qui le distingue des autres inhibiteurs de kinases qui ciblent généralement un seul récepteur. Des composés similaires comprennent :
La capacité de KD019 à inhiber plusieurs récepteurs et à pénétrer la barrière hémato-encéphalique en fait un candidat prometteur pour le traitement des cancers impliquant le système nerveux central .
Propriétés
IUPAC Name |
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQKFEHMGHSL-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336925 | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |
| Record name | Tesevatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
781613-23-8 | |
| Record name | Tesevatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesevatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESEVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)









![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)


